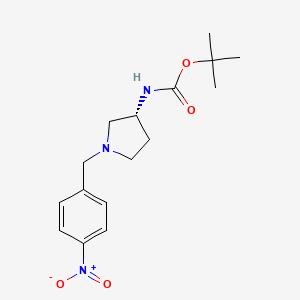

(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate, also known as NBMPR, is a compound that has been extensively studied in the field of pharmacology due to its ability to inhibit the uptake of nucleosides by cells.

科学的研究の応用

Synthesis and Process Development : A practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed. This synthesis is significant for the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The process involves a one-pot, two-step telescoped sequence starting from readily available materials (Li et al., 2012).

Anti-inflammatory Activities : Another related compound, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, was synthesized and evaluated for anti-inflammatory and analgesic activities. Some derivatives displayed dual inhibitory activity on prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory agents (Ikuta et al., 1987).

Catalytic Applications : Dirhodium(II) complexes derived from 2-(sulfonylimino)pyrrolidines, including compounds related to (R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate, have been developed for catalytic benzylic oxidation. These complexes demonstrate good performance in oxidizing various benzylic derivatives (Wusiman et al., 2012).

Transition-Metal-Free Synthesis : The transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides from related substrates has been reported. This methodology is the first to construct a quinoline ring from a substrate bearing a pyrrolidinyl ring, indicating potential applications in organic synthesis (Bujok et al., 2017).

Stability and Kinetics Studies : Nitroxides derived from pyrrolidines, closely related to the compound , have been studied for their thermal stability and resistance to reduction. This research is relevant for applications in biophysics, structural biology, and biomedical research (Zhurko et al., 2020).

Hydrogen Bond Studies : The crystal structure and hydrogen bonding patterns of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate have been investigated, providing insights into molecular interactions that could influence the design of new compounds (Baillargeon et al., 2014).

Antibacterial Agents : The development of VRC3375, a peptide deformylase inhibitor with potential antibacterial properties, involved compounds similar to (R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate. This research demonstrates the potential application in developing new antibacterial drugs (Chen et al., 2004).

作用機序

Target of Action

Similar compounds have been known to target dipeptidyl peptidase iv (dpp-iv), a member of a family of serine peptidases .

Mode of Action

Dpp-iv inhibitors, which this compound may be, function as indirect stimulators of insulin secretion . They achieve this by stabilizing the incretin hormones glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide .

Biochemical Pathways

Dpp-iv inhibitors, which this compound may be, primarily affect the pathway of glucose-dependent insulin secretion .

特性

IUPAC Name |

tert-butyl N-[(3R)-1-[(4-nitrophenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-13-8-9-18(11-13)10-12-4-6-14(7-5-12)19(21)22/h4-7,13H,8-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXHVDOVHFUPKJ-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2567008.png)

![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)

![4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2567016.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

![2-methyl-1-{2-[5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2567021.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)